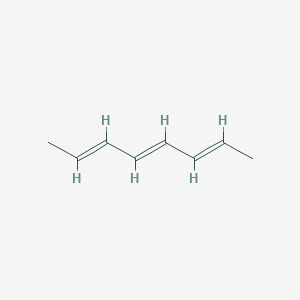

(E,E,E)-2,4,6-Octatriene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15192-80-0 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ |

InChI Key |

CGMDPTNRMYIZTM-NKYSMPERSA-N |

SMILES |

CC=CC=CC=CC |

Isomeric SMILES |

C/C=C/C=C/C=C/C |

Canonical SMILES |

CC=CC=CC=CC |

Synonyms |

s2,4,6-Octatriene, (E,E,E)- |

Origin of Product |

United States |

The Significance of Conjugated Polyenes As Fundamental Chemical Systems

Conjugated polyenes are organic molecules characterized by alternating single and double carbon-carbon bonds. numberanalytics.comwikipedia.org This arrangement leads to the delocalization of π-electrons across the conjugated system, a feature that imparts unique and crucial properties to these molecules. numberanalytics.comfiveable.me The delocalized electron cloud is not confined to a single bond or atom but is spread over several atoms, resulting in increased stability and distinct reactivity patterns compared to their non-conjugated counterparts. numberanalytics.com

The significance of conjugated polyenes extends across various domains of chemistry:

Electronic and Spectroscopic Properties: The delocalization of π-electrons in conjugated systems is directly related to their interaction with electromagnetic radiation. These systems are known to absorb ultraviolet (UV) light, and as the extent of conjugation increases, the wavelength of maximum absorption shifts to longer wavelengths, sometimes into the visible region, resulting in colored compounds. wikipedia.orgfiveable.me This property is fundamental to the study of chromophores and the interpretation of UV-Vis spectra.

Chemical Reactivity: The delocalized nature of the π-system influences the reactivity of polyenes, making them susceptible to a variety of chemical reactions. fiveable.me They can act as nucleophiles or participate in pericyclic reactions, such as electrocyclizations and cycloadditions, which are governed by the principles of orbital symmetry. anu.edu.aulibretexts.org

Biological Relevance: Conjugated polyenes are integral to many biological processes. For instance, retinal, a polyene, is a key component of the visual cycle, and carotenoids, another class of polyenes, are vital for photosynthesis and act as antioxidants. numberanalytics.comroyalsocietypublishing.org

Materials Science: The ability of conjugated polyenes to conduct electricity upon doping has led to their extensive use in the development of organic electronics, including conductive polymers and organic photovoltaics. ontosight.aiwikipedia.org

The Rationale for In Depth Academic Investigation of E,e,e 2,4,6 Octatriene

(E,E,E)-2,4,6-Octatriene, with its specific and well-defined stereochemistry, serves as a crucial model for understanding the fundamental principles of conjugated systems. ontosight.ai The "(E,E,E)" designation specifies that the substituents at each of the three double bonds are on opposite sides, leading to a relatively planar and linear structure. ontosight.ai This structural simplicity allows for more straightforward theoretical calculations and experimental analysis, providing clear insights into the behavior of conjugated trienes.

Key reasons for its intensive study include:

Prototypical System for Photochemistry: The photochemical behavior of this compound is a central area of research. Upon absorption of UV light, it can undergo various transformations, including cis/trans isomerization and electrocyclic reactions. libretexts.orgresearchgate.netlibretexts.org For example, the photochemical cyclization of certain octatriene isomers leads to the formation of cyclohexadiene derivatives, with the stereochemistry of the product being dictated by the Woodward-Hoffmann rules. libretexts.orglibretexts.orgvaia.com Theoretical studies often focus on mapping the potential energy surfaces of its excited states and identifying conical intersections, which are crucial for understanding the mechanisms of these photochemical reactions. researchgate.net

Spectroscopic Analysis: The vibrational and electronic spectra of this compound have been extensively studied to understand the effects of conjugation on molecular structure and bonding. royalsocietypublishing.org Techniques like Raman spectroscopy are particularly powerful for characterizing the vibrational modes of the conjugated carbon-carbon bonds. royalsocietypublishing.org Furthermore, computational studies have been employed to predict and interpret its ¹H NMR chemical shifts, providing a deeper understanding of its structure in solution. mdpi.com

Model for Larger Polyenes: As a relatively small and well-characterized polyene, this compound serves as a building block for understanding the properties of larger and more complex polyenes, which are prevalent in nature and materials science. iupac.org The insights gained from studying its electronic structure and reactivity can be extrapolated to predict the behavior of these larger systems.

Overview of Key Research Domains for Conjugated Trienes in Chemical Science

Stereoselective Synthesis Protocols

The controlled synthesis of specific stereoisomers of 2,4,6-octatriene is a key focus in organic chemistry, enabling access to molecules with defined properties for various applications.

Wittig and Horner-Wadsworth-Emmons Reaction Pathways for this compound Construction

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the formation of carbon-carbon double bonds, making them highly relevant for the synthesis of this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wikipedia.orglumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.org In contrast, non-stabilized ylides typically favor the formation of (Z)-alkenes. lumenlearning.comorganic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. lumenlearning.compressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generated by treating a phosphonate with a base. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are more nucleophilic and generally less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org Another practical advantage is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com The HWE reaction is often favored for its high E-selectivity and operational simplicity. organic-chemistry.orgconicet.gov.ar

For the synthesis of this compound, a convergent strategy can be employed using these reactions. For instance, a C4 aldehyde already containing one or two E-configured double bonds could be reacted with a corresponding C4 Wittig or HWE reagent to construct the final triene. The choice between the Wittig and HWE reaction would depend on the desired stereoselectivity and the nature of the substituents on the reactants.

Catalytic Dimerization Reactions in Polyene Assembly

Catalytic dimerization of 1,3-butadiene (B125203) presents a direct and atom-economical route to form an eight-carbon chain, which is the backbone of 2,4,6-octatriene. Various transition metal catalysts, particularly those based on palladium, have been developed for this purpose. researchgate.netnih.govrsc.org The dimerization of 1,3-butadiene can lead to a mixture of linear and cyclic products. The linear dimerization is of particular interest as it can yield various octatriene isomers, including 1,3,7-octatriene (B13812992). researchgate.netacs.org

The selectivity of the dimerization reaction is highly dependent on the catalyst system, including the metal center, the ligands, and the reaction conditions. For example, specific palladium-carbene catalysts have been shown to selectively dimerize 1,3-butadiene to 1,3,7-octatriene with high efficiency. researchgate.netnih.gov Further isomerization of the initially formed octatriene isomers can then be performed to obtain the fully conjugated this compound. This subsequent isomerization step often requires a separate catalytic system or specific reaction conditions to achieve the desired stereochemistry.

Dehydration and Elimination-Based Routes to Conjugated Triene Systems

Dehydration of alcohols is a fundamental transformation in organic synthesis for the creation of alkenes. acs.orgnih.gov In the context of synthesizing conjugated trienes like this compound, the stereoselective dehydration of a suitable di- or tri-unsaturated alcohol is a viable strategy. The challenge lies in controlling the regioselectivity and stereoselectivity of the elimination reaction to form the desired conjugated system. acs.orgnih.gov

The reaction typically proceeds by activating the hydroxyl group to a better leaving group, followed by elimination. au.dk This can be achieved under acidic or basic conditions. libretexts.orgsaskoer.ca Acid-catalyzed dehydration often proceeds via an E1 mechanism, involving a carbocation intermediate, which can sometimes lead to rearrangements. saskoer.ca Base-catalyzed dehydration, on the other hand, can proceed via an E2 or E1cB mechanism. libretexts.org

For the synthesis of conjugated systems, the dehydration of β-hydroxy carbonyl compounds, products of aldol (B89426) reactions, is particularly relevant. libretexts.org The resulting α,β-unsaturated system is stabilized by conjugation. libretexts.org A sequence of such reactions could potentially build up the triene system. Recent advancements have focused on developing methods for the highly regio- and stereoselective dehydration of allylic alcohols to form conjugated dienes, which could be extended to triene synthesis. acs.orgnih.gov

Grignard Reaction Sequences for Polyene Elaboration

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. orgsyn.org In the context of polyene synthesis, Grignard reactions can be used to elongate a carbon chain and introduce the necessary functionalities for subsequent double bond formation.

For example, a Grignard reagent derived from a halogenated diene could react with an appropriate electrophile, such as an α,β-unsaturated aldehyde or ketone, to construct the C8 backbone of octatriene. The resulting alcohol would then need to undergo a dehydration reaction to form the third double bond. The stereochemistry of the newly formed double bond would depend on the conditions of the elimination reaction.

Alternatively, a Grignard reagent can be used in a multi-step sequence. For instance, an acetylene (B1199291) di-Grignard reagent can react with suitable electrophiles, followed by partial hydrogenation of the resulting triple bonds to form the desired E-double bonds. google.comgoogle.com The choice of catalyst for the hydrogenation step is crucial for achieving the desired stereoselectivity.

Isomer-Specific Purification and Separation Techniques

The synthesis of this compound often results in a mixture of stereoisomers. The separation and purification of the desired isomer are therefore critical steps to obtain a pure compound.

Preparative Gas Chromatography for Octatriene Isomers

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds on a larger scale than analytical GC. oregonstate.eduresearchgate.netoup.com It is particularly well-suited for separating isomers that have different boiling points or interact differently with the stationary phase of the chromatography column. researchgate.netoup.com

A pGC system consists of an injector, a column, a detector, and a collection system. oup.comoup.com A larger sample volume is injected into the chromatograph, and the components are separated as they pass through the column. A splitter at the end of the column directs a small portion of the effluent to a detector, while the majority is directed to a trapping system where the individual isomers can be collected as they elute. researchgate.netoup.com

The successful separation of octatriene isomers by pGC depends on several factors, including the choice of the stationary phase, the column dimensions, the temperature program, and the carrier gas flow rate. By optimizing these parameters, it is possible to achieve baseline separation of the different isomers, allowing for the collection of highly pure this compound.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Features | Stereoselectivity | Advantages | Disadvantages |

| Wittig Reaction | Reaction of an aldehyde/ketone with a phosphorus ylide. wikipedia.orglumenlearning.commasterorganicchemistry.com | Dependent on ylide structure; stabilized ylides give E-alkenes. organic-chemistry.org | Versatile, well-established. | Can produce Z/E mixtures, triphenylphosphine oxide byproduct can be difficult to remove. |

| Horner-Wadsworth-Emmons Reaction | Reaction of an aldehyde/ketone with a phosphonate carbanion. wikipedia.orgalfa-chemistry.com | High E-selectivity. wikipedia.orgorganic-chemistry.org | High E-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com | Phosphonates can be more expensive than phosphonium salts. |

| Catalytic Dimerization | Dimerization of 1,3-butadiene using a transition metal catalyst. researchgate.netnih.govrsc.org | Dependent on catalyst and conditions. | Atom-economical, direct route to C8 backbone. | May produce a mixture of isomers requiring further steps. |

| Dehydration/Elimination | Elimination of water from an unsaturated alcohol. acs.orgnih.gov | Dependent on substrate and reaction conditions. | Utilizes readily available starting materials. | Can lead to mixtures of regio- and stereoisomers, potential for rearrangements. |

| Grignard Reaction Sequences | Carbon-carbon bond formation using a Grignard reagent. orgsyn.org | Dependent on subsequent reaction steps (e.g., hydrogenation, elimination). | Versatile for chain elongation and functionalization. | Multi-step process, requires careful control of reaction conditions. |

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity Assessment

The stereoisomeric purity of this compound is critical, as the geometric configuration of the double bonds dictates the molecule's physical, chemical, and electronic properties. High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the separation and quantification of stereoisomers, offering high resolution and sensitivity. researchgate.net The separation of geometric isomers like the various (E/Z) forms of 2,4,6-octatriene is typically achieved due to the subtle differences in their molecular shape and polarity, which affect their interaction with the stationary phase of the HPLC column.

The selection of the stationary phase is paramount for achieving successful separation. Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are commonly employed. On these non-polar stationary phases, isomers are separated based on differences in their hydrophobicity. The more linear and planar (E,E,E)-isomer, for instance, may exhibit a stronger interaction with the stationary phase compared to its less linear (Z)-isomers, leading to longer retention times.

For more challenging separations, or for resolving enantiomers of chiral derivatives, chiral stationary phases (CSPs) are utilized. researchgate.netnih.gov These phases are functionalized with a chiral selector, such as derivatives of polysaccharides (e.g., cellulose (B213188) or amylose), proteins, or synthetic chiral polymers. researchgate.net The differential interaction between the enantiomers and the chiral selector allows for their separation.

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to fine-tune the separation. sielc.com A gradient elution, where the solvent composition is changed over the course of the analysis, can be employed to effectively separate a mixture of isomers with varying polarities. Detection is most commonly performed using a UV-Vis detector, as the conjugated triene system of octatriene absorbs strongly in the ultraviolet region (typically around 250-280 nm). nih.gov This allows for sensitive and accurate quantification of each separated isomer. For instance, HPLC analysis has been successfully used to determine the E/Z isomer ratios in related polyene structures, demonstrating its efficacy for such purity assessments. google.com

Table 1: Illustrative HPLC Parameters for Stereoisomeric Purity Analysis of 2,4,6-Octatriene

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm | Provides a non-polar stationary phase for separation based on hydrophobicity and shape. |

| Mobile Phase | Acetonitrile/Water (gradient elution) | The organic modifier (acetonitrile) and water mixture allows for tuning of solvent strength to elute isomers. |

| Gradient | Start at 60% Acetonitrile, increase to 95% over 20 minutes | A changing solvent composition helps to separate isomers with different polarities within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, ensuring good peak shape and resolution. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV-Vis Detector at 268 nm | The conjugated system of octatriene allows for sensitive detection at its wavelength of maximum absorbance. |

| Injection Vol. | 10 µL | A small, precise volume of the sample is introduced into the system for analysis. |

This table represents a typical starting point for method development; actual conditions may vary based on the specific mixture of isomers and instrumentation.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. psu.edurroij.com These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. psu.edu

Key Green Chemistry Principles in Octatriene Synthesis:

Atom Economy: This principle, developed by Barry Trost, seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Traditional syntheses might involve stoichiometric reagents that generate significant waste. In contrast, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, exhibit high atom economy by minimizing the formation of byproducts. nih.govdiva-portal.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Palladium-catalyzed cascade reactions, for example, can construct the polyene skeleton efficiently in a one-pot process, reducing the need for multiple reaction steps and purification stages. acs.org These catalysts are used in small amounts and can often be recycled and reused.

Safer Solvents and Auxiliaries: Many traditional organic reactions employ volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives. psu.edu For polyene synthesis, research has explored the use of more environmentally friendly solvents, such as ionic liquids, which are non-volatile and can facilitate catalyst recovery. researchgate.netresearchgate.net In some modern syntheses, acetonitrile is used, which is considered a more acceptable solvent than many chlorinated alternatives. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. psu.edu While some catalytic reactions for polyene synthesis still require elevated temperatures (e.g., 80 °C), the development of more active catalysts aims to lower these energy demands. diva-portal.org

Use of Renewable Feedstocks: While not yet fully realized for this compound, a core goal of green chemistry is to derive starting materials from renewable sources rather than petrochemicals. psu.edu For example, the dimerization of 1,3-butadiene, which can potentially be derived from bio-ethanol, presents a pathway toward a more sustainable synthesis. researchgate.net

Less Hazardous Chemical Syntheses: A significant advancement in greener polyene synthesis is the use of molecular oxygen (from air) as the terminal oxidant in palladium-catalyzed reactions. acs.org This replaces less desirable stoichiometric oxidants, with water being the only byproduct, representing a much cleaner and safer process.

Table 2: Comparison of a Traditional vs. a Greener Synthetic Approach for Polyenes

| Feature | Traditional Method (e.g., Wittig-type) | Greener Method (e.g., Pd-catalyzed Cascade) | Green Chemistry Principle Addressed |

| Reagents | Stoichiometric amounts of phosphonium ylides | Catalytic amounts of Palladium complex (e.g., Pd(OAc)₂) | Atom Economy, Catalysis |

| Oxidant | N/A (or stoichiometric metal oxidants in other steps) | Molecular Oxygen (O₂) | Less Hazardous Chemical Syntheses |

| Solvent | Often uses hazardous solvents like THF or Benzene (B151609) | Acetonitrile, or exploration of ionic liquids | Safer Solvents and Auxiliaries |

| Byproducts | Triphenylphosphine oxide (significant waste) | Water | Prevention of Waste |

| Efficiency | Often multi-step with intermediate purifications | One-pot cascade reaction | Reduce Derivatives, Energy Efficiency |

By embracing these principles, the chemical industry can develop synthetic routes to this compound and its isomers that are not only efficient and selective but also significantly reduce the environmental footprint of the manufacturing process. rsc.orgnsf.gov

Theoretical and Experimental Probing of Conformational Landscapes

The conformational landscape of this compound has been primarily explored through theoretical calculations, particularly Density Functional Theory (DFT). These studies have been instrumental in mapping the potential energy surface and identifying the most stable conformations.

Computational studies, specifically using DFT at the B3LYP/6–31+G(d) level, have shown that the most stable conformer of this compound possesses a planar or near-planar arrangement of the carbon backbone. nih.govbowdoin.edu This planarity maximizes the overlap of p-orbitals, leading to effective π-conjugation.

Experimental validation of the theoretically predicted conformations often comes from spectroscopic techniques. For this compound, ¹H NMR chemical shifts have been a key experimental observable. The experimental chemical shifts of the olefinic protons show excellent agreement with the calculated values for the minimum energy conformer, which has a torsion angle of 180.0° around the C₂-C₃-C₄-C₅ bond. nih.gov This strong correlation between calculated and experimental data provides confidence in the theoretical models of the conformational landscape. bowdoin.edu

A second, broader energy minimum has been computationally identified in the range of a 30° to 0° torsion angle for the C₂-C₃-C₄-C₅ bond, with a calculated energy difference (ΔE) of 3.68 kcal·mol⁻¹ and a Gibbs free energy difference (ΔG) of 3.42 kcal·mol⁻¹. nih.gov This indicates the presence of other less stable, non-planar conformations that could be populated at higher temperatures.

Investigation of Torsion Angles and Molecular Flexibility

DFT calculations have been employed to explore the energetic consequences of varying these torsion angles. For instance, the variation of the torsion angle φ₃ (C₂-C₃-C₄-C₅) reveals the energy profile associated with rotation around the central single bonds. nih.govbowdoin.edu The minimum energy conformation corresponds to a φ₃ of 180°, representing the s-trans arrangement which minimizes steric hindrance and maximizes conjugation.

The following table summarizes the calculated energetic effects of torsion angle variation in this compound based on DFT studies.

| Torsion Angle (φ₃) | Relative Electronic Energy (ΔE) (kcal·mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kcal·mol⁻¹) |

| 180.0° (s-trans) | 0.00 | 0.00 |

| 0° - 30° (s-cis region) | 3.68 | 3.42 |

Data sourced from DFT calculations at the B3LYP/6–31+G(d) level. nih.gov

The energy barrier for rotation around the C-C single bonds in conjugated polyenes is known to be higher than in non-conjugated systems. nih.gov This increased rotational barrier is a direct consequence of the partial double bond character of the C-C single bonds arising from π-electron delocalization.

Intramolecular Interactions Governing Preferred Conformations

The preference for specific conformations in this compound is governed by a balance of several intramolecular interactions. The most significant of these are:

π-Conjugation: The delocalization of π-electrons across the alternating double and single bonds is maximized in a planar conformation, which is a major stabilizing factor.

Steric Hindrance: Repulsive van der Waals interactions between hydrogen atoms on the carbon backbone influence the preferred rotational angles. For instance, the s-trans conformation around the C-C single bonds is favored to minimize steric clashes between adjacent segments of the carbon chain. In other stereoisomers of octatriene, significant H-H van der Waals repulsive effects have been noted to cause deshielding of olefinic protons in NMR spectra, highlighting the importance of these interactions in determining molecular geometry. nih.gov

The interplay of these forces results in the calculated lowest energy conformer being the all-trans, planar structure.

Stereochemical Stability and Interconversion Pathways

This compound is one of several possible stereoisomers of 2,4,6-octatriene. koreascience.krresearchgate.netrsc.org The "E" designation refers to the trans configuration at each of the three double bonds. Stereoisomers differ in the spatial arrangement of their atoms and can be interconverted through processes that involve breaking and reforming bonds or by overcoming rotational energy barriers.

The thermal interconversion between stereoisomers of 2,4,6-octatriene can occur through electrocyclic reactions. For example, the thermal ring-closure of (2E,4Z,6E)-2,4,6-octatriene leads to the formation of cis-5,6-dimethyl-1,3-cyclohexadiene. While specific studies on the thermal isomerization of this compound are not detailed in the provided search results, it is expected to be relatively stable under moderate heating due to its conjugated system.

Photochemical isomerization is another important interconversion pathway for conjugated polyenes. Upon absorption of UV light, this compound can be excited to higher electronic states, which can lead to rotation around the double bonds and the formation of other stereoisomers.

The stability of the (E,E,E) isomer is attributed to its all-trans configuration, which minimizes steric strain compared to isomers with cis double bonds. The interconversion to other stereoisomers would require overcoming a significant energy barrier, either thermally or photochemically, to break the π-component of the double bonds.

Advanced Spectroscopic Elucidation of E,e,e 2,4,6 Octatriene Electronic and Vibrational Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed structure of (E,E,E)-2,4,6-octatriene, providing insights into its stereochemistry and conformational preferences in solution.

Proton NMR Chemical Shift Analysis and Computational Validation

Proton (¹H) NMR spectroscopy is particularly sensitive to the electronic environment of the hydrogen atoms within the molecule. For this compound, the olefinic protons of the conjugated double bonds resonate in a characteristic region of the spectrum, typically between 5.0 and 6.8 ppm. mdpi.com The protons on the terminal methyl groups are shielded and appear at a much higher field.

Density Functional Theory (DFT) calculations have been employed to predict the ¹H NMR chemical shifts and to understand the conformational preferences of this compound in solution. mdpi.com These computational studies have shown excellent agreement between the calculated and experimental chemical shifts, confirming the planar all-trans conformation as the most stable form. mdpi.com The calculations also reveal that the "inside" olefinic protons are more deshielded compared to the "outside" protons, a feature that is accurately reproduced by DFT methods. researchgate.net This deshielding is attributed to van der Waals repulsive interactions between these closely spaced protons. mdpi.com

Below is a table of the experimental and DFT-calculated ¹H NMR chemical shifts for this compound in chloroform (B151607) (CDCl₃).

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H2/H7 | 5.75 | 5.76 |

| H3/H6 | 6.20 | 6.22 |

| H4/H5 | 6.05 | 6.07 |

| CH₃ | 1.75 | 1.76 |

| Data sourced from a computational study on conjugated trienes. mdpi.com |

Carbon-13 NMR Spectroscopy for Structural Characterization

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a unique signal in the ¹³C NMR spectrum. The chemical shifts of the sp²-hybridized carbons in the conjugated system are found in the downfield region, typically between 100 and 150 ppm, reflecting their electron-deficient nature.

The following table presents the ¹³C NMR chemical shift data for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1/C8 | 18.2 |

| C2/C7 | 129.5 |

| C3/C6 | 132.1 |

| C4/C5 | 130.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic transitions within the molecule.

Analysis of Absorption Maxima and Band Broadness

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, corresponding to a π → π* transition. The extensive conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to less conjugated systems. masterorganicchemistry.com

Theoretical studies have investigated the electronic transitions of all-trans 2,4,6-octatriene. researchgate.net The main absorption band is attributed to the transition from the ground electronic state (S₀, 1¹A g) to the second excited singlet state (S₂, 1¹B u). researchgate.net The significant broadness of the spectral features is associated with a very rapid, non-radiative decay from the S₂ state to the first excited singlet state (S₁), occurring on a femtosecond timescale. researchgate.net

Vibronic Resolution Studies in Low-Temperature Optical Measurements

High-resolution spectroscopic techniques, often performed at low temperatures, can resolve the vibrational fine structure (vibronic structure) of the electronic absorption bands. These studies provide detailed information about the coupling between electronic and vibrational motions in the molecule. In polyatomic molecules like this compound, photo-excitation leads to a rapid mixing of electronic and vibrational states, a phenomenon known as vibronic coupling. researchgate.net

Time-resolved photoelectron spectroscopy has been used to distinguish between vibrational dynamics and the coupled electronic population dynamics following photo-excitation. These experiments reveal how the molecule's structure changes and how energy flows between different vibrational modes during and after the electronic transition. researchgate.net For linear polyenes, these studies provide direct observation of the nuclear dynamics, offering deep insights into ultrafast non-adiabatic processes. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint for this compound, providing characteristic frequencies corresponding to the various vibrational modes of the molecule. These techniques are also valuable for studying the conformational properties of the molecule.

The vibrational spectra of conjugated polyenes are complex, but certain regions are particularly informative. The C=C stretching vibrations of the conjugated double bonds give rise to strong bands in the Raman spectrum, typically in the region of 1600-1650 cm⁻¹. The exact positions and intensities of these bands are sensitive to the conformation of the polyene chain. For the (E,E,E) isomer, the high degree of symmetry results in distinct selection rules for IR and Raman activity. For instance, in a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa.

Studies on similar conjugated systems, such as (E,E)-2,4-hexadiene, have shown that the analysis of vibrational spectra in different states (liquid, solid) and at various temperatures can help in understanding conformational changes, such as those involving the terminal methyl groups or rotation around the single bonds within the conjugated system. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry serves as a critical tool for confirming its molecular formula and for distinguishing it from its various isomers.

Upon introduction into the mass spectrometer, this compound is ionized, typically by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process removes an electron from the molecule, generating a positively charged molecular ion (M⁺•). The molecular formula of this compound is C₈H₁₂, resulting in a calculated monoisotopic mass of approximately 108.0939 Da. nist.govnih.gov The mass spectrum of this compound accordingly displays a prominent molecular ion peak at an m/z of 108. nist.gov

The high-energy nature of electron ionization also imparts significant internal energy to the molecular ion, causing it to undergo fragmentation into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable information for its identification.

The electron ionization mass spectrum of this compound exhibits a complex fragmentation pattern. The base peak, which is the most intense peak in the spectrum, is observed at an m/z of 79. This corresponds to the loss of an ethyl group (C₂H₅•). Another significant fragment is seen at m/z 93, resulting from the loss of a methyl group (CH₃•). The presence of these and other fragment ions at various m/z ratios provides a unique fingerprint for this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 108 | 35 | [C₈H₁₂]⁺• (Molecular Ion) | - |

| 93 | 60 | [C₇H₉]⁺ | •CH₃ |

| 79 | 100 | [C₆H₇]⁺ | •C₂H₅ |

| 77 | 55 | [C₆H₅]⁺ | •C₂H₇ |

| 65 | 30 | [C₅H₅]⁺ | •C₃H₇ |

| 51 | 25 | [C₄H₃]⁺ | •C₄H₉ |

| 39 | 40 | [C₃H₃]⁺ | •C₅H₉ |

Isomer Differentiation

A significant application of mass spectrometry is the differentiation of isomers, which are molecules that share the same molecular formula but have different structural arrangements. Isomers of C₈H₁₂ include other stereoisomers of 2,4,6-octatriene (such as those with one or more Z double bonds), constitutional isomers with different connectivity (e.g., other octatrienes or cyclic compounds), and cyclic isomers like substituted cyclohexadienes.

While stereoisomers like the different geometric isomers of 2,4,6-octatriene can be challenging to distinguish by mass spectrometry alone due to similar fragmentation pathways, subtle differences in the relative abundances of fragment ions can sometimes be observed. For instance, the mass spectrum of trans,cis,cis-2,4,6-octatriene is available and can be compared to the (E,E,E) isomer. nih.gov

More pronounced differences are typically observed between constitutional isomers. For example, cyclic isomers of C₈H₁₂ would be expected to exhibit distinct fragmentation patterns compared to the linear this compound. The fragmentation of cyclic compounds is often governed by ring-opening and subsequent rearrangements, which can lead to the formation of characteristic fragment ions not prominently observed in the spectra of their linear counterparts. The stability of the resulting carbocations also plays a crucial role in determining the fragmentation pathway and the intensity of the corresponding peaks.

By carefully analyzing the molecular ion peak and the unique fragmentation patterns, mass spectrometry provides a robust method for the confirmation of the molecular structure of this compound and its differentiation from various isomers.

Computational Chemistry and Theoretical Investigations of E,e,e 2,4,6 Octatriene Reactivity and Electronic Structure

Quantum Mechanical (QM) Approaches to Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic behavior of (E,E,E)-2,4,6-octatriene. These approaches solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding detailed information about its electronic states and properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, particularly for ground-state properties. researchgate.net DFT calculations have been instrumental in characterizing the geometry and electronic distribution of this compound. Studies have shown that the molecule possesses a planar, rigid structure due to the conjugation of its three double bonds, which leads to significant delocalization of π-electrons and contributes to its stability. aps.org

A significant application of DFT for this compound is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Research has demonstrated that DFT calculations can accurately reproduce experimental ¹H NMR spectra. For instance, studies using various functionals, such as B3LYP and PBE0, and basis sets have shown excellent agreement between calculated and experimental chemical shifts for the olefinic protons of this compound, which typically resonate between 5.0 and 6.8 ppm. researchgate.netmdpi.com The accuracy of these predictions is crucial for confirming molecular structures in solution and for assigning complex spectra where signal overlap may occur. rsc.org

Furthermore, DFT calculations have been used to explore the conformational landscape of the molecule. By systematically varying torsion angles, such as the C₂-C₃-C₄-C₅ dihedral angle, researchers have mapped out the potential energy surface. For this compound, the minimum energy conformation corresponds to a fully planar structure (torsion angle of 180°). researchgate.netmdpi.com These calculations also reveal the energetic barriers to rotation and the existence of other, less stable conformers. researchgate.netresearchgate.net

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) |

| H-2, H-7 | ~5.7 | Matches well with experimental data |

| H-3, H-6 | ~6.2 | Matches well with experimental data |

| H-4, H-5 | ~6.1 | Matches well with experimental data |

| CH₃ | ~1.7 | Matches well with experimental data |

Note: The calculated values show excellent correlation with experimental data, validating the use of DFT for structural elucidation. Data compiled from multiple studies. researchgate.netmdpi.com

While DFT is powerful for ground-state properties, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are often required for an accurate description of electronically excited states and photochemical processes. cas.cznih.gov These methods are particularly important for conjugated polyenes like this compound, where electron correlation effects are significant.

CASSCF and MS-CASPT2 have been employed to investigate the dynamical processes following photoexcitation. cas.cz These studies characterize the potential energy surfaces of the low-lying singlet excited states (S₁ and S₂), which are crucial for understanding the molecule's photochemistry, including photoisomerization. cas.czresearchgate.net For instance, the S₁/S₀ conical intersection, a key point for radiationless decay back to the ground state, has been characterized at the CASSCF level. acs.org Comparing CASSCF with higher-level methods like XMS-CASPT2 highlights the importance of including dynamic electron correlation for quantitative accuracy in determining the geometries of these critical points on the potential energy surface. nih.govresearchgate.net

These advanced calculations have also been used to simulate and interpret the UV-visible absorption spectrum of this compound. The results reproduce the broad features of the experimental spectrum and explain its characteristics in terms of rapid internal conversion processes between excited states. cas.cz The vertical excitation energy from the ground state (1¹Ag) to the bright S₂ state (1¹Bu) has been calculated, showing how it is influenced by factors like methyl substitution compared to the parent hexatriene system. cas.cznist.gov

Hückel Molecular Orbital (HMO) theory, though one of the simplest and oldest quantum chemical methods, provides a valuable qualitative understanding of the π-electron systems in conjugated molecules. researchgate.netnih.gov The theory separates the σ and π electronic frameworks and applies the linear combination of atomic orbitals (LCAO) approximation to the π electrons. spectroscopyonline.comarxiv.org

For this compound, the π system consists of six p-orbitals on the sp²-hybridized carbons of the conjugated chain. HMO theory predicts the existence of six π molecular orbitals with distinct energy levels. The six π electrons fill the three lowest-energy bonding molecular orbitals, leaving the three higher-energy anti-bonding orbitals empty in the ground state.

A key output of HMO theory is the delocalization energy, which is a measure of the extra stability gained from electron delocalization in the conjugated system compared to a hypothetical localized system. For this compound, the extended conjugation results in a significant delocalization energy, which accounts for its enhanced thermodynamic stability. While HMO theory is qualitative, it provides a clear and intuitive picture of the electronic benefits of conjugation that are quantified by more advanced methods. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Reactive Pathways

Molecular Dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of molecules, including their conformational flexibility and the pathways of chemical reactions. rsc.org By solving Newton's equations of motion for the atoms in a system, MD simulations can map out the accessible conformations and the transitions between them over time.

For this compound, MD simulations can provide insights into the flexibility of the carbon backbone. While the conjugated system imparts significant rigidity, torsional motions around the single bonds are still possible. Simulations can reveal the frequency and amplitude of these motions, as well as the potential for temporary deviations from planarity. This is complemented by static DFT calculations that show a second, less stable energy minimum for the C₂-C₃-C₄-C₅ torsion angle around 30° to 0°, though it is significantly higher in energy than the planar conformer. mdpi.com

Reactive MD simulations, which use force fields capable of describing bond breaking and formation (like ReaxFF), can be used to model chemical reactions. mdpi.commdpi.com For a molecule like this compound, this could include simulating its behavior under high-temperature conditions or its interaction with reactive species. mit.edu These simulations can help to identify likely reaction mechanisms, intermediate structures, and transition states, providing a dynamic picture that complements the static view from potential energy surface calculations. nih.gov

Theoretical Models for Intermolecular Interactions in π-Conjugated Systems

The behavior of this compound in condensed phases (liquids or solids) is governed by intermolecular interactions. For π-conjugated systems, these interactions are complex and include van der Waals forces, dipole-dipole interactions, and, most notably, π-π stacking interactions. rsc.orgresearchgate.net

Theoretical models are essential for understanding and quantifying these non-covalent interactions. Computational schemes have been developed to study these forces, often by treating the intermolecular interaction as a charge-induced dipole term within a valence-bond framework. aps.org Such models have been applied to polyenes to study the shifts in ground and excited-state energies that occur when molecules are brought close together, as in a crystal. aps.org

A key interaction in conjugated systems is π-π stacking, where the planar faces of the molecules align. researchgate.netrsc.org The nature of this interaction is a combination of electrostatic and dispersion forces. acs.org Theoretical studies on model systems like the benzene (B151609) dimer have shown that the geometry of the stacking (e.g., parallel-displaced vs. sandwich) significantly affects the interaction energy. acs.org For this compound, these interactions would be crucial in determining its crystal packing and the electronic properties of the solid state. Advanced computational methods, such as symmetry-adapted perturbation theory (SAPT), can be used to decompose the total interaction energy into its fundamental components (electrostatics, exchange, induction, and dispersion), providing a detailed understanding of the forces at play. acs.org

Prediction of Spectroscopic Parameters via Computational Models

Computational models are widely used to predict various spectroscopic parameters of molecules, providing a powerful complement to experimental spectroscopy.

For UV-Visible spectroscopy, time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. ohio-state.edunih.gov Studies on conjugated polyenes have shown that TD-DFT can reliably predict the main absorption bands, although the accuracy can depend on the choice of functional. researchgate.netsrneclab.cz For this compound, these calculations can predict the λmax of the strong π-π* transition and help to assign other, weaker transitions. cas.cz More recently, machine learning models trained on large datasets of experimental and calculated spectra are emerging as a rapid method for predicting UV-Vis spectra from molecular structure alone. researchgate.netresearchgate.net

In the realm of vibrational spectroscopy (Infrared and Raman), DFT calculations are routinely used to predict vibrational frequencies and intensities. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. These predicted spectra can be compared with experimental data to aid in spectral assignment and to confirm the structure of the molecule. For conjugated polyenes, specific vibrational modes, such as the C=C stretching modes, are of particular interest as they are sensitive to the degree of conjugation.

Computational Reproduction of UV-Vis Spectra

The accurate simulation of the ultraviolet-visible (UV-Vis) spectrum of this compound requires sophisticated quantum mechanical methods that can adequately describe its complex electronic structure and dynamics in excited states. researchgate.net Theoretical investigations have successfully reproduced the main features of the experimental UV-Vis spectrum, offering a detailed picture of the underlying photophysical processes. acs.org

Advanced ab initio methods are employed to model the molecule's behavior upon absorbing light. The process begins with the calculation of the electronic structure using methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2). researchgate.netresearchgate.net CASSCF provides a good qualitative description of the electronic states, but for quantitative accuracy, dynamic electron correlation must be included, which is accomplished by the MS-CASPT2 method. researchgate.netacs.org These calculations are essential for mapping the potential energy surfaces of the ground and excited electronic states.

Following the electronic structure calculations, the dynamics of the molecule after photoexcitation are simulated. For this compound, the UV-Vis spectrum is primarily due to the electronic transition from the ground state (S₀ or 1Ag) to the second singlet excited state (S₂ or 1Bu). researchgate.netacs.org Quantum dynamical calculations, using approaches like the Multiconfiguration Time-Dependent Hartree (MCTDH) method, are performed to model the subsequent events. researchgate.net

These computational studies have revealed that the observed broad envelope of the UV-Vis spectrum is a direct consequence of an extremely rapid non-radiative decay process. After excitation to the S₂ state, the molecule undergoes an internal conversion to the first singlet excited state (S₁) on a timescale of mere tens of femtoseconds. researchgate.net This ultrafast S₂-S₁ transition significantly shortens the lifetime of the S₂ state, leading to the broadening of the spectral features according to the time-energy uncertainty principle. The computational models have successfully reproduced this spectral broadening, demonstrating excellent agreement with experimental observations. researchgate.netacs.org

Table 1: Computational Methods for Simulating the UV-Vis Spectrum of this compound

| Method | Purpose | Key Finding |

| CASSCF | Calculates the electronic structure and potential energy surfaces of ground and excited states. acs.org | Provides a qualitative description of the electronic states and identifies key geometries like conical intersections. researchgate.netacs.org |

| MS-CASPT2 | Includes dynamic electron correlation to refine the energies of the electronic states calculated by CASSCF. nih.govmolcas.org | Yields quantitatively accurate energy levels and potential energy surfaces, crucial for correct dynamics. researchgate.net |

| MCTDH | Simulates the quantum dynamics of the molecule after photoexcitation on the calculated potential energy surfaces. researchgate.net | Reproduces the shape of the UV-Vis spectrum and reveals the ultrafast (femtosecond) S₂→S₁ internal conversion. researchgate.net |

“Metallic” Model for the Spectra of Conjugated Polyenes

A simpler, yet powerful, theoretical framework for understanding the electronic spectra of conjugated polyenes like this compound is the "metallic" model, also known as the free-electron model or the particle-in-a-box model. fiveable.mewolfram.com This model treats the delocalized π-electrons of the conjugated system not as belonging to specific atoms or bonds, but as being free to move along the entire length of the carbon chain, much like electrons in a metal. youtube.com

In this model, the conjugated chain is represented as a one-dimensional box of a specific length (L). fiveable.me The π-electrons are confined within this box, and the Schrödinger equation can be solved to find a set of quantized energy levels available to the electrons. youtube.com According to the Pauli exclusion principle, each energy level can be occupied by a maximum of two electrons. wolfram.com

For a polyene with N carbon atoms (and therefore N π-electrons), the lowest N/2 energy levels will be filled in the ground state. The UV-Vis absorption corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org In the context of the particle-in-a-box model, this transition is from the energy level n = N/2 to n = (N/2) + 1. wolfram.com

The energy difference (ΔE) between the HOMO and LUMO determines the wavelength (λ) of the absorbed light, according to the Bohr frequency condition (ΔE = hc/λ). libretexts.org The model predicts that as the length of the conjugated system (the box) increases, the energy gap between the HOMO and LUMO decreases. fiveable.me Consequently, less energy is required for the electronic transition, and the wavelength of maximum absorption (λmax) shifts to longer values (a bathochromic shift). msu.edu

For this compound, which has 8 carbons in its conjugated system, the HOMO corresponds to n=4 and the LUMO to n=5. While this model is an approximation and does not yield highly accurate quantitative results for polyenes due to factors like bond-length alternation, it correctly predicts the general trend of increasing λmax with increasing conjugation length, providing a fundamental conceptual understanding of the electronic behavior of these molecules. acs.orgwolfram.commsu.edu

Table 2: Particle-in-a-Box Model for Linear Polyenes

| Polyene | Number of π-Electrons | HOMO Level (nHOMO) | LUMO Level (nLUMO) | Predicted Trend for λmax |

| 1,3-Butadiene (B125203) | 4 | 2 | 3 | Shorter |

| 1,3,5-Hexatriene (B1211904) | 6 | 3 | 4 | Intermediate |

| This compound | 8 | 4 | 5 | Longer |

Pericyclic Reactions of E,e,e 2,4,6 Octatriene: Mechanistic Insights and Stereospecificity

Electrocyclic Ring-Closure and Ring-Opening Reactionswikipedia.orgmsu.educhemistnotes.comlibretexts.organnualreviews.orgpressbooks.pubwikipedia.org

Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene, resulting in the formation of a cyclic compound with one fewer π-bond and one new σ-bond. chemistnotes.comlibretexts.org The reverse process, electrocyclic ring-opening, involves the cleavage of a σ-bond in a cyclic compound to form a conjugated polyene. msu.educhemistnotes.com These reactions are reversible, and the position of the equilibrium is influenced by factors such as ring strain in the cyclic product. libretexts.orgpressbooks.pubmasterorganicchemistry.com For the interconversion between octatrienes and cyclohexadienes, the equilibrium generally favors the formation of the six-membered ring. libretexts.orgpressbooks.pubedu.krd

The stereochemistry of these reactions is a defining feature. chemistnotes.comlibretexts.orgpressbooks.pubwikipedia.org For instance, the thermal reaction of one isomer of 2,4,6-octatriene yields a specific stereoisomer of 5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgpressbooks.pub However, when the reaction is carried out under photochemical conditions, the stereochemical outcome is reversed. libretexts.orgpressbooks.pub

Thermal Electrocyclization Mechanisms and Stereochemical Outcomeslibretexts.orgvaia.comresearchgate.netcareerendeavour.compressbooks.pubdocsity.com

Under thermal conditions, the stereochemical course of an electrocyclic reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene in its electronic ground state. careerendeavour.compressbooks.publibretexts.orglibretexts.org

Application of Woodward-Hoffmann Rules for (4n+2)π Systemsresearchgate.netwikipedia.orgfiveable.meyoutube.comlibretexts.org

(E,E,E)-2,4,6-octatriene is a 6π-electron system, which falls into the category of (4n+2)π systems where n=1. wikipedia.orgyoutube.com According to the Woodward-Hoffmann rules, for a thermal pericyclic reaction in a (4n+2)π system, the process is symmetry-allowed to proceed through a disrotatory mode. researchgate.netwikipedia.orglibretexts.org This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. wikipedia.orgedu.krdwikipedia.orgnumberanalytics.com

| System | Number of π Electrons | Thermal Reaction Mode | Photochemical Reaction Mode |

| 4n | 4, 8, ... | Conrotatory | Disrotatory |

| 4n+2 | 2, 6, 10, ... | Disrotatory | Conrotatory |

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions chemistnotes.comwikipedia.orglibretexts.orglibretexts.org

Analysis of Disrotatory Ring Closure and Openingwikipedia.orgedu.krdvaia.comcareerendeavour.compressbooks.pubwikipedia.org

The thermal electrocyclization of this compound proceeds via a disrotatory ring closure. wikipedia.orgcareerendeavour.compressbooks.pub This specific mode of rotation dictates the stereochemistry of the resulting product. For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgcareerendeavour.comdocsity.com This is because during the disrotatory closure, the substituents at the termini of the triene system both rotate "inward" or "outward," leading to a cis relationship in the cyclic product. edu.krdwikipedia.org Similarly, the (2E,4Z,6Z)-isomer produces the trans-product under thermal conditions. libretexts.orgedu.krdpressbooks.pub

The reverse reaction, the thermal ring-opening of a substituted 1,3-cyclohexadiene, also follows a disrotatory path to relieve ring strain and form the corresponding conjugated triene. masterorganicchemistry.commasterorganicchemistry.com

| Isomer of 2,4,6-Octatriene | Thermal Product | Mode of Ring Closure |

| (2E,4Z,6E) | cis-5,6-dimethyl-1,3-cyclohexadiene | Disrotatory |

| (2E,4Z,6Z) | trans-5,6-dimethyl-1,3-cyclohexadiene | Disrotatory |

Table 2: Stereochemical Outcome of Thermal Electrocyclization of 2,4,6-Octatriene Isomers libretexts.orgedu.krdpressbooks.pub

Frontier Molecular Orbital (FMO) Theory in Thermal Pericyclic Processesresearchgate.netcareerendeavour.compressbooks.pubnumberanalytics.comlibretexts.orglibretexts.orgnumberanalytics.commsu.eduimperial.ac.uk

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the stereochemical outcomes of pericyclic reactions by examining the interaction of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnumberanalytics.commsu.edu For thermal electrocyclic reactions, the symmetry of the HOMO of the ground-state polyene is the critical factor. pressbooks.publibretexts.orglibretexts.org

In the case of 1,3,5-hexatriene (B1211904) (the parent system for 2,4,6-octatriene), the ground-state HOMO is ψ3. libretexts.org The lobes of the p-orbitals at the termini (C1 and C6) of this HOMO are in phase (have the same sign) on the same side of the molecule. pressbooks.publibretexts.orglibretexts.org To achieve constructive overlap and form a σ-bond, these orbitals must rotate in a disrotatory manner. edu.krdcareerendeavour.com A conrotatory motion would lead to destructive interference between lobes of opposite phase, which is a forbidden process. wikipedia.orgmasterorganicchemistry.com

Photochemical Electrocyclization Mechanisms and Stereochemical Outcomesmsu.educhemistnotes.comlibretexts.orgpressbooks.pubedu.krdcareerendeavour.comlibretexts.orgpressbooks.pub

When a polyene absorbs ultraviolet light, an electron is promoted from the HOMO to the LUMO, creating an electronically excited state. masterorganicchemistry.comlibretexts.orgpressbooks.pub This change in electronic configuration alters the symmetry of the frontier orbitals and, consequently, reverses the stereochemical outcome of the electrocyclic reaction compared to the thermal process. masterorganicchemistry.comlibretexts.org

Excited State HOMO Analysis in Photochemical Reactionsmasterorganicchemistry.comedu.krdcareerendeavour.comlibretexts.orglibretexts.orglibretexts.orgpressbooks.pub

For a photochemical reaction, the stereochemistry is governed by the symmetry of the HOMO of the excited state. masterorganicchemistry.comcareerendeavour.comlibretexts.orglibretexts.org In the case of a conjugated triene like this compound, UV irradiation promotes an electron from ψ3 (the ground-state HOMO) to ψ4 (the ground-state LUMO). libretexts.orgpressbooks.pub Therefore, ψ4 becomes the HOMO of the excited state.

The symmetry of ψ4 is such that the lobes of the p-orbitals at the termini have opposite phases on the same side of the molecule. careerendeavour.commasterorganicchemistry.com To achieve bonding overlap, the orbitals must now rotate in a conrotatory fashion (both clockwise or both counterclockwise). edu.krdcareerendeavour.commasterorganicchemistry.comnih.gov This conrotatory motion is symmetry-allowed for the excited state. careerendeavour.com

As a result, the photochemical electrocyclization of (2E,4Z,6E)-2,4,6-octatriene, which yields the cis-product thermally, produces the trans-5,6-dimethyl-1,3-cyclohexadiene photochemically. libretexts.orgpressbooks.publibretexts.orgpressbooks.pub Conversely, the isomer that forms the trans-product thermally will yield the cis-product under photochemical conditions. edu.krd This reversal of stereospecificity is a hallmark of pericyclic reactions and is a direct consequence of the differing orbital symmetry requirements of the ground and excited states. libretexts.org

| Isomer of 2,4,6-Octatriene | Photochemical Product | Mode of Ring Closure |

| (2E,4Z,6E) | trans-5,6-dimethyl-1,3-cyclohexadiene | Conrotatory |

| (2E,4Z,6Z) | cis-5,6-dimethyl-1,3-cyclohexadiene | Conrotatory |

Table 3: Stereochemical Outcome of Photochemical Electrocyclization of 2,4,6-Octatriene Isomers edu.krdlibretexts.org

Analysis of Conrotatory Ring Closure and Opening

The electrocyclic reactions of this compound, a conjugated system with 6 π-electrons, are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. These rules predict the stereochemical outcome of pericyclic reactions based on the number of π-electrons and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

Under thermal conditions , a 6π-electron system like this compound undergoes a disrotatory ring closure. libretexts.orgjove.com In a disrotatory process, the terminal p-orbitals rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond. careerendeavour.com For (2E,4Z,6E)-2,4,6-octatriene, this disrotatory closure leads to the formation of cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgcareerendeavour.comlibretexts.org Conversely, the (2E,4Z,6Z)-2,4,6-octatriene isomer, upon heating, yields trans-5,6-dimethyl-1,3-cyclohexadiene, also through a disrotatory pathway. libretexts.orglibretexts.org The stereospecificity of these reactions is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) in the ground state of the triene. libretexts.org

In contrast, under photochemical conditions , the reaction proceeds through an excited state, where the symmetry of the relevant molecular orbital (the HOMO of the excited state) is different. careerendeavour.com This leads to a reversal of the stereochemical outcome. For a 6π-electron system, photochemical activation results in a conrotatory ring closure, where the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise). careerendeavour.comopenstax.org Therefore, irradiation of (2E,4Z,6E)-2,4,6-octatriene with UV light leads to the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgopenstax.org The photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene proceeds via a conrotatory path, which is opposite to the thermal reaction. openstax.orgpressbooks.pub

The reverse reactions, the electrocyclic ring openings of substituted 1,3-cyclohexadienes, also adhere to these principles. For instance, the thermal ring-opening of cis-5,6-dimethyl-1,3-cyclohexadiene is a disrotatory process that yields (2E,4Z,6E)-2,4,6-octatriene. msu.eduhhrc.ac.in Similarly, the photochemical ring-opening would proceed in a conrotatory fashion.

The stereochemical course of these reactions is summarized in the table below:

| Reactant | Conditions | Mode of Rotation | Product |

| (2E,4Z,6E)-2,4,6-Octatriene | Thermal (Heat) | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-2,4,6-Octatriene | Thermal (Heat) | Disrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6E)-2,4,6-Octatriene | Photochemical (UV Light) | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| cis-5,6-dimethyl-1,3-cyclohexadiene | Thermal (Heat) | Disrotatory | (2E,4Z,6E)-2,4,6-octatriene |

Computational Studies on Conical Intersections in Photochemical Reactivity

The photochemical reactivity of conjugated polyenes like this compound is intrinsically linked to the concept of conical intersections. nih.gov Conical intersections are points of degeneracy between two electronic potential energy surfaces, typically the ground state (S₀) and the first excited state (S₁), which provide an efficient pathway for non-radiative decay from the excited state back to the ground state. nih.govpsu.edu

Computational studies, particularly those employing multireference methods like CASSCF and XMS-CASPT2, have been instrumental in elucidating the role of conical intersections in the photochemistry of octatriene. researchgate.netacs.org These calculations help to map the potential energy surfaces of the ground and excited states and to locate the geometries of minimum energy conical intersections (MECIs). nih.govacs.org

Upon photoexcitation to the S₁ state, the molecule can relax along the excited-state potential energy surface towards a conical intersection. acs.org The geometry of the molecule at the conical intersection is typically highly distorted from its ground-state equilibrium geometry. psu.edu Once the molecule reaches the vicinity of the conical intersection, it can efficiently transition to the ground-state surface. nih.gov The subsequent relaxation on the ground-state surface determines the final photoproduct.

For 2,4,6-octatriene, computational studies have characterized the S₁/S₀ conical intersection involved in its photoisomerization. researchgate.net The geometry of this intersection is crucial for understanding the photochemical reaction pathways. The path from the vertically excited state to the conical intersection and the subsequent decay to the ground state dictate the stereochemical outcome of the photochemical reaction. For instance, the formation of the trans or cis isomer in the photochemical cyclization of substituted octatrienes is determined by the topology of the potential energy surfaces around the conical intersection. researchgate.net

These theoretical investigations have become essential for interpreting experimental observations in polyene photochemistry, providing a molecular-level understanding of the ultrafast dynamics and reaction mechanisms that are often difficult to probe experimentally. nih.govnih.gov

Stereospecificity and Selectivity in Pericyclic Transformations

The pericyclic reactions of this compound and its derivatives are characterized by a high degree of stereospecificity and selectivity, which are dictated by the Woodward-Hoffmann rules. researchgate.netfiveable.me Stereospecificity refers to the formation of a specific stereoisomer of the product from a specific stereoisomer of the reactant. chemistnotes.comnumberanalytics.com

As detailed in section 6.1.2.2, the thermal electrocyclization of (2E,4Z,6E)-octatriene is a disrotatory process that yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orglibretexts.org Similarly, the (2E,4Z,6Z)-isomer gives only the trans-product under thermal conditions. libretexts.orglibretexts.org This high stereospecificity is a hallmark of concerted pericyclic reactions and arises from the conservation of orbital symmetry throughout the reaction. masterorganicchemistry.com

The photochemical reactions also exhibit high stereospecificity, but with the opposite stereochemical outcome. edu.krd The conrotatory ring closure of (2E,4Z,6E)-octatriene under photochemical conditions leads specifically to trans-5,6-dimethyl-1,3-cyclohexadiene. careerendeavour.comedu.krd

The stereoselectivity of these reactions can be influenced by the presence of substituents on the polyene chain. numberanalytics.com Bulky substituents can introduce steric hindrance that may favor one reaction pathway over another, although the fundamental orbital symmetry rules still govern the allowed and forbidden pathways.

The following table summarizes the stereospecific outcomes for the electrocyclization of substituted 2,4,6-octatrienes:

| Reactant Isomer | Reaction Condition | Mode of Rotation | Product Stereoisomer |

| (2E,4Z,6E) | Thermal | Disrotatory | cis |

| (2E,4Z,6Z) | Thermal | Disrotatory | trans |

| (2E,4Z,6E) | Photochemical | Conrotatory | trans |

| (2E,4Z,6Z) | Photochemical | Conrotatory | cis |

The predictability and high stereospecificity of these pericyclic transformations make them powerful tools in organic synthesis for the construction of cyclic systems with well-defined stereochemistry. vmou.ac.inscribd.com

Photochemistry and Ultrafast Dynamics of E,e,e 2,4,6 Octatriene

Photoexcitation Processes and Electronic States (S1, S2) Investigations

Upon absorption of ultraviolet (UV) light, (E,E,E)-2,4,6-octatriene is promoted from its ground electronic state (S0) to one of its low-lying singlet excited states, primarily the S1 (2¹Ag) and S2 (1¹Bu) states. researchgate.net The initial photoexcitation typically populates the strongly allowed S2 state. researchgate.netx-mol.com Theoretical investigations, employing methods like Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (MS-CASPT2), have been crucial in characterizing these electronic states. researchgate.netx-mol.com

The vertical excitation from the ground state (Ag) to the S2 (Bu) state exhibits a red-shift of approximately 0.2 eV when compared to the smaller all-trans-hexatriene system. researchgate.netx-mol.com This shift influences the subsequent non-radiative decay from the S2 to the S1 state. researchgate.net The S1 state is characterized as a covalent, doubly-excited state, while the S2 state has a more ionic character. The energy gap and coupling between these states are critical in dictating the photodynamical outcome.

Nonadiabatic Quantum Dynamics Calculations for Excited State Evolution

To understand the evolution of the excited molecule, nonadiabatic quantum dynamics calculations are employed. researchgate.netresearchgate.net These calculations are essential because the Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motion, breaks down near conical intersections. The Multiconfiguration Time-Dependent Hartree (MCTDH) method is a powerful tool used for these simulations, often incorporating several key vibrational modes. researchgate.netx-mol.com

For this compound, these calculations have revealed that the non-radiative transition from the S2 to the S1 state is an ultrafast process, occurring within tens of femtoseconds. researchgate.netx-mol.com This rapid internal conversion is a key feature of the photodynamics of many polyenes and contributes to the broadness observed in their UV-visible absorption spectra. researchgate.net The dynamics are typically modeled considering a few planar degrees of freedom that are most relevant to the isomerization process. researchgate.net

Photoisomerization Pathways and Corresponding Structural Rearrangements

Photoisomerization, the light-induced conversion between different geometric isomers, is a primary photochemical pathway for this compound. researchgate.net Upon excitation, the molecule can twist around one of its carbon-carbon double bonds. Computational studies have identified the key stationary points, including minima on the excited state potential energy surface and transition states, that guide these structural rearrangements. researchgate.netacs.org

The S1-S0 photoisomerization is a focal point of these investigations. The decay from the S1 state back to the ground state often proceeds through a twisted geometry, leading to the formation of different isomers. For instance, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene proceeds through a conrotatory path to form trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgvaia.comlibretexts.org In contrast, the thermal reaction follows a disrotatory path. libretexts.org The specific isomers formed depend on which double bond undergoes torsion and the subsequent relaxation pathway on the ground state surface.

Role of Conical Intersections in Non-Radiative Deactivation Processes

Conical intersections are points of degeneracy between two electronic states and act as efficient funnels for non-radiative deactivation, allowing the molecule to return from an excited electronic state to the ground state without emitting light. researchgate.netnih.govresearchgate.net In this compound, several key S0/S1 conical intersections have been identified and characterized using computational methods like CASSCF and XMS-CASPT2. researchgate.netnih.govresearchgate.net

These intersections are crucial for understanding the photoisomerization mechanisms. For example, two important low-lying S0/S1 conical intersections have been located at energies 7-8 kcal/mol and 8-11 kcal/mol above the twisted excited state minima. researchgate.net The first of these is believed to be the origin of a cis-trans-trans isomer, while the second may be responsible for the formation of the trans-cis-trans isomer. researchgate.net The geometry of these conical intersections is a key determinant of the photochemical reactivity of the molecule. nih.govresearchgate.net

Time-Resolved Spectroscopic Approaches to Excited State Dynamics

Experimental verification of the theoretically predicted ultrafast dynamics is achieved through time-resolved spectroscopic techniques. These methods, such as pump-probe spectroscopy, allow researchers to monitor the evolution of the excited state population in real-time. While specific time-resolved data for this compound is a subject of detailed research, the general approach involves exciting the molecule with an ultrashort laser pulse (the pump) and then probing the subsequent changes with a second, time-delayed pulse (the probe).

The broadness of the spectral features in the UV-visible spectrum of this compound is indicative of a very short-lived excited state, consistent with the ultrafast S2-S1 internal conversion predicted by quantum dynamics calculations. researchgate.netx-mol.com The application of time-resolved photoelectron spectroscopy to similar, smaller polyenes like 1,3-butadiene (B125203) has provided detailed insights into the non-adiabatic dynamics and the timescales of electronic population decay, which are on the order of 30-40 femtoseconds. acs.org

E,e,e 2,4,6 Octatriene As a Model System in Advanced Conjugated Polyene Research

Insights into Electronic Properties of Long, Linearly Conjugated Systems

(E,E,E)-2,4,6-Octatriene serves as an important benchmark for understanding the electronic properties of longer, linearly conjugated systems. The delocalization of π-electrons along its backbone gives rise to unique electronic characteristics that are foundational to the behavior of larger polyenes. ontosight.ai

The electronic structure of this compound is characterized by a planar, rigid molecule with significant electron delocalization, which contributes to its stability and reactivity. ontosight.ai This conjugation is of particular interest for applications in materials science, such as organic electronics and photovoltaics, due to the ability of such systems to conduct electricity and absorb light. ontosight.ai

Theoretical investigations into the dynamical processes following photoexcitation of all-trans-2,4,6-octatriene reveal important aspects of its electronic behavior. The vertical excitation energy from the ground state (1Ag) to the first optically allowed excited state (1Bu) shows a red-shift of approximately 0.2 eV compared to all-trans-hexatriene. This shift highlights the effect of increasing conjugation length on the electronic energy levels. researchgate.net

Furthermore, the presence of terminal methyl groups, as in this compound, influences the electronic state energies. Methyl groups are known to stabilize the S₂ (1¹Bᵤ⁺) states of polyenes. acs.org This understanding is critical when extrapolating findings from this model system to both unsubstituted polyenes and more complex substituted long-chain polyenes.